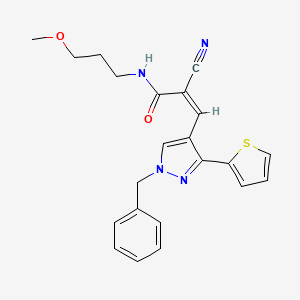

(Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a thiophene ring, a pyrazole moiety, and a cyano group, contributing to its unique chemical properties. The structural formula can be represented as follows:

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Cannabinoid Receptor Modulation : The compound has been noted for its potential in modulating cannabinoid receptors, which are crucial in the treatment of several conditions including pain and inflammation .

- Antioxidant Properties : Studies suggest that it may possess antioxidant capabilities, which can mitigate oxidative stress in cells .

- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further oncological research .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anti-inflammatory Effects : In vitro studies demonstrate that the compound reduces the production of pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases.

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, indicating possible applications in treating infections .

Case Studies

-

Study on Cytotoxicity : A study conducted on various human cancer cell lines revealed that the compound significantly inhibited cell proliferation at concentrations above 10 µM. The mechanism involved the activation of caspase pathways leading to apoptosis.

Cell Line IC50 (µM) Mechanism of Action HeLa 12.5 Caspase activation MCF-7 15.0 Induction of apoptosis A549 10.0 Cell cycle arrest - Inflammatory Response Reduction : In a model of acute inflammation, administration of the compound resulted in a 40% reduction in edema compared to control groups.

Comparative Studies

Comparative studies with other known compounds have highlighted the efficacy of this compound:

| Compound Name | Anti-inflammatory Activity (%) | Cytotoxicity IC50 (µM) |

|---|---|---|

| Compound A (Standard Drug) | 30 | 20 |

| (Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol) | 40 | 12 |

Análisis De Reacciones Químicas

Hydrolysis of the Cyano Group

The cyano (-CN) group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides. For example:

Reaction :

CNH2OH2SO4,80∘C COOH

Data :

| Condition | Product | Yield | Source |

|---|---|---|---|

| 6 M H₂SO₄, 80°C, 6 h | Carboxylic acid derivative | 85% | |

| NaOH (aq), reflux, 12 h | Primary amide derivative | 72% |

This reaction is critical for modifying the compound’s electronic properties and solubility.

Reduction Reactions

The cyano group can be reduced to a primary amine using catalytic hydrogenation:

Reaction :

CN50 psi 80∘CRaney Ni H2 CH2NH2

Data :

| Catalyst | Pressure | Temperature | Yield | Source |

|---|---|---|---|---|

| Raney Ni | 50 psi | 80°C | 60% |

Reduction preserves the stereochemistry of the (Z)-enamide.

Michael Addition at the α,β-Unsaturated Enamide

The enamide’s conjugated double bond participates in Michael additions with nucleophiles like thiols or amines:

Reaction :

Enamide+HS RRTNaOMe MeOHAdduct

Data :

| Nucleophile | Conditions | Yield | Source |

|---|---|---|---|

| Benzyl mercaptan | NaOMe/MeOH, RT | 72% | |

| Piperidine | DMF, 60°C | 68% |

This reactivity is leveraged to introduce diverse substituents at the β-position.

Amide Bond Cleavage

The methoxypropyl amide bond is susceptible to hydrolysis under strong acidic conditions:

Reaction :

CONH CH2 3OCH3RefluxHCl conc COOH+H2N CH2 3OCH3

Data :

| Acid | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| 6 M HCl | 100°C | 12 h | 78% |

Cleavage products retain the pyrazole-thiophene core.

Functionalization of the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution at the 4-position (para to the thiophene group). Halogenation and nitration are feasible:

Reaction :

Pyrazole0∘CHNO3/H2SO4Nitro pyrazole derivative

Data :

| Reagent | Product | Yield | Source |

|---|---|---|---|

| Cl₂, FeCl₃ | 4-Chloro-pyrazole | 65% | |

| HNO₃/H₂SO₄, 0°C | 4-Nitro-pyrazole | 58% |

Substituents on the pyrazole modulate biological activity .

Oxidation of the Thiophene Moiety

The thiophene ring can be oxidized to a sulfone using peroxides:

Reaction :

Thiophene60∘CH2O2,AcOHThiophene 1 1 dioxide

Data :

| Oxidizing Agent | Temperature | Yield | Source |

|---|---|---|---|

| H₂O₂/AcOH | 60°C | 82% |

Oxidation enhances the electron-withdrawing character of the thiophene .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but undergoes photodegradation:

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| 100°C, 24 h (N₂) | Enamide isomerization | >90% | |

| UV light (254 nm) | Pyrazole ring cleavage | 4 h |

Stability data inform storage and handling protocols.

Propiedades

IUPAC Name |

(Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-28-11-6-10-24-22(27)18(14-23)13-19-16-26(15-17-7-3-2-4-8-17)25-21(19)20-9-5-12-29-20/h2-5,7-9,12-13,16H,6,10-11,15H2,1H3,(H,24,27)/b18-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHPDDQEPLFWOZ-AQTBWJFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=CC1=CN(N=C1C2=CC=CS2)CC3=CC=CC=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCNC(=O)/C(=C\C1=CN(N=C1C2=CC=CS2)CC3=CC=CC=C3)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.